2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione typically involves the cyclocondensation of benzimidazole derivatives with cyclohexane-1,3-dione. One common method involves the reaction of benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine in refluxing ethanol . This reaction forms the desired product through a series of intermediate steps, including the formation of a cyclohexane ring and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent compounds.
Mechanism of Action
The mechanism of action of 2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1-adamantyl)benzimidazol-2-ylidene: Known for its stability and use as a nucleophilic carbene.
2-(1,3-benzothiazol-2-ylidene)cyclohexane-1,3-dione: Similar structure but with a benzothiazole ring instead of a benzimidazole ring.
Uniqueness
2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18N2O2/c16-10-6-3-7-11(17)12(10)13-14-8-4-1-2-5-9(8)15-13/h8-9,16H,1-7H2,(H,14,15) |
InChI Key |
DRLFTFMRIZOGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)C3=C(CCCC3=O)O |
Origin of Product |
United States |
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